molecular formula C22H27N3O3 B4172933 N-cyclohexyl-N-methyl-3-nitro-4-(2-phenylethylamino)benzamide

N-cyclohexyl-N-methyl-3-nitro-4-(2-phenylethylamino)benzamide

Cat. No.: B4172933
M. Wt: 381.5 g/mol
InChI Key: DIBSEAOLSMFZMY-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-3-nitro-4-(2-phenylethylamino)benzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group, a cyclohexyl group, and a phenylethylamine moiety attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-3-nitro-4-(2-phenylethylamino)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitrobenzene derivative is then subjected to amidation with cyclohexylamine and methylamine under controlled conditions to form the desired benzamide.

    Substitution: The final step involves the substitution of the amine group with the phenylethylamine moiety, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-3-nitro-4-(2-phenylethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-cyclohexyl-N-methyl-3-nitro-4-(2-phenylethylamino)benzamide has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-3-nitro-4-(2-phenylethylamino)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethylamine moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-methyl-3-nitro-4-aminobenzamide
  • N-cyclohexyl-N-methyl-3-nitro-4-(2-methylphenyl)amino]benzamide
  • N-cyclohexyl-N-methyl-3-nitro-4-(2-ethylphenyl)amino]benzamide

Uniqueness

N-cyclohexyl-N-methyl-3-nitro-4-(2-phenylethylamino)benzamide is unique due to the presence of the phenylethylamine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the aromatic ring.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-3-nitro-4-(2-phenylethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-24(19-10-6-3-7-11-19)22(26)18-12-13-20(21(16-18)25(27)28)23-15-14-17-8-4-2-5-9-17/h2,4-5,8-9,12-13,16,19,23H,3,6-7,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBSEAOLSMFZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC(=C(C=C2)NCCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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